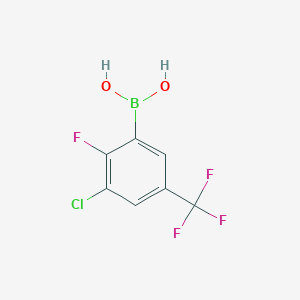

(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 2096342-38-8 . It has a molecular weight of 242.36 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .

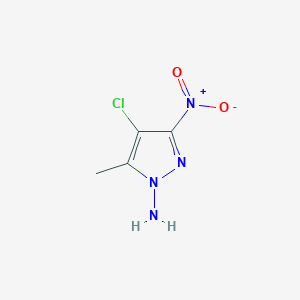

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BClF4O2/c9-5-2-3 (7 (11,12)13)1-4 (6 (5)10)8 (14)15/h1-2,14-15H . This indicates that the compound has a boronic acid group attached to a phenyl ring, which is further substituted with chlorine, fluorine, and trifluoromethyl groups .Chemical Reactions Analysis

While specific reactions involving this compound are not detailed in the search results, boronic acids are known to be involved in various types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is normal and it should be stored in an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique

Polymer Synthesis:

- The compound plays a pivotal role in the synthesis of novel arylene ether polymers. These polymers, synthesized using a Suzuki-coupling reaction involving (3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid, exhibit remarkable properties like high glass-transition temperatures, excellent thermal stability, and organosolubility. Such polymers find applications in advanced materials due to their robust thermal properties and solubility in various organic solvents (Huang et al., 2007).

Material Applications:

- Derivatives of this boronic acid have been used to create poly(arylene ether)s with high molecular weights and outstanding thermal stability. These polymers, which do not exhibit melting endotherms, demonstrate significant glass-transition temperatures, making them suitable for applications requiring materials that can withstand extreme temperatures (Huang et al., 2007).

- The compound contributes to the development of materials with high optical clarity and flexibility. Polymers synthesized using this boronic acid derivative show no absorption in the visible light spectrum, making them excellent candidates for optical materials in applications that require transparency and material stability under light exposure (Liaw et al., 2007).

Optical and Sensory Applications:

- The compound is integral in the development of carbon nanotube-based sensors. Phenyl boronic acid derivatives, including those related to this compound, are utilized for their binding affinity towards saccharides, which is pivotal in the creation of sensory materials for glucose recognition. This is particularly relevant in the medical field for monitoring blood sugar levels (Mu et al., 2012).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statement H319, which indicates that it causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BClF4O2/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14)15/h1-2,14-15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEOGWWOQBIZHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)Cl)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BClF4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2534668.png)

![Ethyl 2-[(2-{[(4-butylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2534669.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2534673.png)

![N-[3'-acetyl-1-(2-ethoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2534675.png)

![(Z)-methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2534685.png)